N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide
Overview
Description
N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C7H10F3NO2 and its molecular weight is 197.157. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility
N-Methoxy-N-methylamide, commonly known as the Weinreb amide, plays a significant role in synthetic chemistry. It serves as an efficient acylating agent for organolithium or organomagnesium reagents and acts as an aldehyde group equivalent. Its utility extends to various synthetic endeavors, including large-scale industrial applications in pharmaceutical industries (Balasubramaniam & Aidhen, 2008).
Role in Heterocyclic Chemistry and Total Synthesis
The Weinreb amide is notably versatile in heterocyclic chemistry and total synthesis. It provides a pathway for creating complex chemical structures, contributing significantly to the development of various synthetic methods (Balasubramaniam & Aidhen, 2008).
Advancements in Knorr Pyrrole Synthesis
N-Methoxy-N-methyl-α-enaminocarboxamides, starting from enamines and Weinreb α-aminoamides, facilitate an alternative approach in Knorr pyrrole synthesis. This advancement underscores the compound's role in the development of novel synthetic methodologies (Alberola et al., 1999).
Application in One-Pot Synthesis
N-Methoxy-N-methylamides have been synthesized efficiently through a one-pot reaction process. This process involves the reaction of corresponding carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, showcasing the compound's efficiency in streamlined synthesis methods (Kim et al., 2003).
Development of Z-unsaturated Amides
The synthesis of Z-unsaturated amides from the N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonate demonstrates the compound's versatility in producing specific chemical structures, essential for various synthetic applications (Fortin et al., 2002).
Utility as Acylating Agents
Weinreb amides, such as N-methoxy-N-methylamides, are recognized as effective acylating agents. Their reaction with organometallics produces ketones without side products, highlighting their importance in organic synthesis (Lee & Park, 2002).
Synthesis of Carbon-11-labeled sEH/PDE4 Dual Inhibitors
The synthesis of carbon-11-labeled sEH/PDE4 dual inhibitors, using N-Methoxy-N-methylamide derivatives, has applications in developing PET tracers for imaging neuroinflammation. This application demonstrates the compound's potential in medicinal chemistry and neurology (Jia et al., 2019).
Contribution to Organic Synthesis
The synthesis of various compounds containing an α,β-unsaturated N-methoxy-N-methylamide group shows the broad applicability of this compound in organic synthesis. It contributes to the creation of diverse chemical structures with potential applications in multiple fields (Netz & Seidel, 1992).
Properties
IUPAC Name |
N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-11(13-2)5(12)6(3-4-6)7(8,9)10/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGDPFJEXLFYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1(CC1)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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